molecular formula C18H18ClF3N4O3S B11501220 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (thiophen-2-ylcarbonyl)carbamate

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (thiophen-2-ylcarbonyl)carbamate

Cat. No.: B11501220
M. Wt: 462.9 g/mol
InChI Key: XBXSQFLKVAQYQB-UHFFFAOYSA-N
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Description

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE is a complex organic compound that features a combination of pyridine, piperazine, and thiophene moieties

Preparation Methods

The synthesis of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE typically involves multiple steps, starting with the preparation of the individual components. The synthetic route may include:

    Formation of the pyridine derivative: This involves the chlorination and trifluoromethylation of pyridine.

    Synthesis of the piperazine derivative: This step includes the preparation of the piperazine ring and its subsequent functionalization.

    Coupling reactions: The pyridine and piperazine derivatives are coupled together under specific conditions.

    Formation of the thiophene carbamate:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE include other pyridine, piperazine, and thiophene derivatives. These compounds may share some structural similarities but differ in their specific functional groups and overall properties. The uniqueness of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl carbamate
  • 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate
  • 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl N-(furan-2-carbonyl)carbamate

These compounds may exhibit similar reactivity and applications but differ in their specific interactions and effects.

Properties

Molecular Formula

C18H18ClF3N4O3S

Molecular Weight

462.9 g/mol

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-(thiophene-2-carbonyl)carbamate

InChI

InChI=1S/C18H18ClF3N4O3S/c19-13-10-12(18(20,21)22)11-23-15(13)26-5-3-25(4-6-26)7-8-29-17(28)24-16(27)14-2-1-9-30-14/h1-2,9-11H,3-8H2,(H,24,27,28)

InChI Key

XBXSQFLKVAQYQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)NC(=O)C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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